6-Methyl-2-phenylquinazoline
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methyl-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-16-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUFMGMNNXSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376431 | |
| Record name | 6-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121910-86-9 | |
| Record name | 6-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methyl 2 Phenylquinazoline and Its Analogues
Direct Cyclization Approaches
Direct cyclization approaches involve the formation of the quinazoline (B50416) ring system in a single or a few sequential steps from relatively simple starting materials. These methods are often favored for their atom economy and operational simplicity.
One-Pot Tandem Cyclization Reactions
One-pot tandem reactions have emerged as a powerful tool for the synthesis of complex heterocyclic compounds like 6-methyl-2-phenylquinazoline from simple precursors in a single reaction vessel. This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste. For instance, a variety of quinazoline derivatives can be synthesized through multicomponent reactions (MCRs). One such method involves the condensation of an amine source, such as 3-amino-1,2,4-triazole or 2-aminobenzimidazole, with different aldehydes and dimedone in the presence of a catalyst. openmedicinalchemistryjournal.com While not explicitly producing this compound, this methodology demonstrates the principle of one-pot synthesis for analogous structures.
Another relevant one-pot synthesis involves the reaction of 2-aminobenzophenones with methylarenes, which serve as a carbon source, in the presence of ammonium acetate and a potassium iodide promoter under transition-metal-free conditions to yield 2-arylquinazoline derivatives. nih.gov Adapting this to the target molecule would involve using 2-amino-5-methylbenzophenone and toluene.
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
| Amine source, Aldehyde, Dimedone | Sulfamic acid | Triazolo/benzimidazolo-quinazolinones | openmedicinalchemistryjournal.com |
| 2-Aminobenzophenones, Methylarenes | KI, NH₄OAc | 2-Arylquinazolines | nih.gov |
| 2-Ethynylanilines, Benzonitriles | Cu catalyst, O₂ | Substituted quinazolines | nih.govorganic-chemistry.org |
Aerobic Oxidative Cyclocondensation
Aerobic oxidative cyclocondensation methods utilize molecular oxygen or air as the ultimate oxidant, making them environmentally benign and sustainable. These reactions often involve the in-situ oxidation of a precursor followed by cyclization. A notable example is the synthesis of quinazolinones from 2-aminobenzamides and various alcohols, such as benzyl alcohol, using a copper catalyst under an oxygen atmosphere. fao.org This proceeds via the oxidation of the alcohol to an aldehyde, which then undergoes condensation and subsequent cyclization.
Furthermore, a metal-free aerobic synthesis of chromene-fused quinolinones has been reported from the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols in the presence of acetic acid and oxygen. aip.orgekb.eg This highlights the potential for using (2-amino-5-methylphenyl)methanol as a precursor for this compound under aerobic conditions. The reaction likely proceeds through the oxidation of the benzyl alcohol to the corresponding aldehyde, followed by condensation and cyclization. A Pd-catalyzed Wacker-type oxidative cyclization under air has also been described for the synthesis of 2-methylquinolines, a related heterocyclic system. nih.gov
| Precursors | Catalyst/Oxidant | Key Features | Reference |
| 2-Aminobenzamides, Alcohols | Copper catalyst, O₂ | Green, one-pot synthesis of quinazolinones | fao.org |
| 4-Hydroxycoumarins, 2-Aminobenzyl alcohols | Acetic acid, O₂ | Metal-free, synthesis of fused quinolinones | aip.orgekb.eg |
| Alkenes with tethered sulfonamides | Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | nih.gov |
Precursor-Based Synthetic Strategies
Precursor-based strategies involve the synthesis of an intermediate that already contains a significant portion of the final quinazoline scaffold, followed by one or more steps to complete the ring system.
Condensation Reactions Involving Aminophenylmethanols and Benzonitriles
A highly efficient method for the synthesis of quinazolines involves the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles. Specifically, the reaction of (2-aminophenyl)methanols with benzonitriles in the presence of a cobalt catalyst provides a direct route to 2-phenylquinazolines. nih.gov For the synthesis of this compound, this would involve the reaction of (2-amino-5-methylphenyl)methanol with benzonitrile. This reaction is catalyzed by readily available Co(OAc)₂·4H₂O and offers an environmentally benign approach. nih.gov Other transition metals, such as nickel and ruthenium, have also been shown to catalyze the acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with benzonitrile. organic-chemistry.org
| 2-Aminoaryl Alcohol | Nitrile | Catalyst | Yield | Reference |
| 2-Aminobenzyl alcohol | Benzonitrile | Co(OAc)₂·4H₂O | up to 95% | nih.gov |
| 2-Aminobenzyl alcohol | Various benzonitriles | Nickel catalyst | Good yields | organic-chemistry.org |
| 2-Aminoaryl methanols | Benzonitriles | Ruthenium catalyst | Not specified | rsc.org |
Reactions Utilizing Schiff Bases
Schiff bases, or imines, are common intermediates in the synthesis of nitrogen-containing heterocycles. In the context of quinazoline synthesis, Schiff bases are typically formed by the condensation of an amine with a carbonyl compound. For instance, a series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones were prepared through the Schiff base formation of 3-amino-2-phenyl quinazoline-4(3)H-one with various substituted carbonyl compounds. organic-chemistry.orgresearchgate.net Similarly, the condensation of 3-amino-2-methyl-3H-quinazolin-4-one with different substituted acetophenones in the presence of acetic acid affords novel Schiff bases containing a quinazoline moiety. marquette.edu
The synthesis of this compound can be envisioned through a pathway involving a Schiff base intermediate. This could involve the reaction of 2-amino-5-methylbenzaldehyde or a related carbonyl compound with an appropriate amine, followed by cyclization. The formation of the azomethine (C=N) group is a key step in these reactions. ekb.eg
| Quinazoline Precursor | Carbonyl Compound | Product | Reference |
| 3-Amino-2-phenylquinazolin-4(3H)-one | Substituted carbonyls | 3-(Benzylideneamino)-2-phenylquinazoline-4(3H)-ones | organic-chemistry.orgresearchgate.net |
| 3-Amino-2-methyl-3H-quinazolin-4-one | Substituted acetophenones | Schiff bases of quinazolin-4-one | marquette.edu |
| 3-Arylquinazolin-4(3H)-one-2-carbaldehydes | Substituted anilines | Schiff bases of 3-aryl-4(3H)-quinazolinone | ekb.eg |
Approaches from Amidobenzenes and Benzonitriles
The synthesis of quinazolines from amidobenzene precursors, such as 2-aminobenzamides, typically involves a cyclization reaction where the second component provides the C2 carbon of the quinazoline ring. While direct reaction with benzonitrile is less common, related methodologies exist. For example, a ruthenium(II)-catalyzed tandem synthesis transforms 2-aminobenzonitriles into quinazolinones using an alcohol-water system. researchgate.net This suggests that a 2-aminobenzamide or a derivative like 2-aminobenzonitrile could serve as a precursor.
A more direct, albeit different, approach involves the deaminative coupling of 2-aminobenzamides with amines to furnish quinazolinone products. This highlights the reactivity of the 2-aminobenzamide scaffold in forming the quinazoline ring.
| Amidobenzene Precursor | Second Component | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzonitriles | Alcohol-water system | Ru(II) complex | Quinazolinones | researchgate.net |
| 2-Aminobenzamides | Amines | Ruthenium catalyst | Quinazolinones |
Methods Involving Benzenediazonium Salts
The synthesis of quinazolines from ortho-substituted arenediazonium salts represents a notable, though less common, strategy. Research has shown the viability of producing a quinazoline from such precursors in reaction with organic nitriles. acs.org This method would theoretically involve the diazotization of an appropriately substituted aniline, such as 2-amino-5-methylbenzonitrile, to form the corresponding benzenediazonium salt. This reactive intermediate can then undergo a cyclization reaction.
A related concept in diazonium salt chemistry is the Pschorr reaction, which involves the intramolecular cyclization of an aryl diazonium salt, typically catalyzed by copper, to generate a biaryl tricyclic system. organic-chemistry.org While the classic Pschorr reaction leads to different ring systems, the underlying principle of generating an aryl radical or cation from a diazonium salt for intramolecular ring closure is a key concept in heterocyclic synthesis. Adapting this to quinazoline synthesis would involve a reaction where the diazonium group facilitates the formation of the pyrimidine ring of the quinazoline core.
Conversions from Benzo[e]nih.govopenmedicinalchemistryjournal.comdiazepine Derivatives
The transformation of benzodiazepine (B76468) derivatives into quinazolines is a challenging synthetic route, with the reverse reaction—ring expansion of quinazolines to benzodiazepines—being more frequently documented in the chemical literature. However, ring contraction of benzodiazepine systems to form other heterocyclic structures is known, although not typically yielding quinazolines. For instance, studies have reported the ring contraction of 4-hydroxy-5-phenyltetrahydro-1,4-benzodiazepines into tetrahydroquinoxalines. acs.org Similarly, the alcoholytic ring contraction of an oxazirinobenzodiazepine has also been described. acs.org
These transformations highlight that the seven-membered diazepine ring can undergo rearrangements to form smaller, more stable aromatic or partially saturated ring systems. While a direct, general method for converting a simple benzo[e]diazepine into a this compound is not prominently featured in the literature, the chemical possibility of such a rearrangement under specific conditions remains an area for potential investigation.
Alkylation Reactions of Quinazoline-4-thiones
The alkylation of quinazoline-4-thiones is a versatile method for producing N-substituted or S-substituted quinazoline derivatives. The anion of a quinazoline-4-thione is an ambident nucleophile, meaning it has two reactive sites: the nitrogen at position 3 (N3) and the sulfur at position 4 (S4). The outcome of the alkylation reaction is highly dependent on the nature of the alkylating agent, the solvent, and the temperature, a principle explained by Hard and Soft Acid and Base (HSAB) theory.
"Hard" alkylating agents, such as dimethyl sulfate, tend to react at the "harder" N3 position, leading to N-alkylation. Conversely, "soft" alkylating agents, like methyl iodide, preferentially react at the "softer" S4 position, resulting in S-alkylation. researchgate.net The choice of solvent also plays a crucial role; polar solvents can favor N-alkylation, while non-polar solvents may favor S-alkylation.
| Alkylation Agent Type | Example Agent | Predominant Product | Reaction Center | Typical Conditions |
|---|---|---|---|---|
| Hard | Dimethyl sulfate, Methyl tosylate | N3-Alkyl-quinazoline-4-one | Nitrogen (N3) | Polar solvents |
| Soft | Methyl iodide, Alkyl halides | 4-Alkylthio-quinazoline | Sulfur (S4) | PTC conditions, Non-polar solvents |
For instance, the alkylation of 4-quinazoline-thiol with alkyl halides under phase-transfer catalysis (PTC) conditions readily yields 4-alkylthio-quinazoline derivatives. researchgate.netnih.gov This S-alkylation pathway is a reliable method for introducing various substituents at the 4-position of the quinazoline ring.
Mechanistic Studies of Quinazoline Formation Reactions
The formation of the quinazoline ring system can proceed through several mechanistic pathways, often dictated by the chosen catalysts and starting materials.
A common strategy involves the condensation of an anthranilamide or a related derivative with an aldehyde or its equivalent, followed by a cyclization and oxidation sequence. The initial step is typically the formation of an imine or a related intermediate, which then undergoes intramolecular cyclization. The final step is often an oxidation or dehydrogenation to form the aromatic quinazoline ring.
Modern synthetic methods often employ metal catalysts to facilitate these transformations under milder conditions. For example, copper-catalyzed reactions are prevalent. One such mechanism involves a copper-catalyzed cascade reaction where an initial C-N bond formation is followed by an intramolecular cyclization. nih.gov
Another studied mechanism is the reductive rearrangement of other heterocyclic systems. For example, 1,2,4-oxadiazoles can be rearranged into quinazolin-4-ones. The proposed mechanism involves an initial reductive cleavage of the O-N bond in the oxadiazole ring to form an amidine intermediate. This is followed by an intramolecular cyclization and subsequent elimination of ammonia to yield the stable quinazolin-4-one ring system. researchgate.net
Multicomponent reactions (MCRs) offer an efficient approach where the quinazoline core is assembled in a single step from multiple starting materials. openmedicinalchemistryjournal.comscispace.com The mechanism of these reactions involves a complex cascade of bond formations, typically initiated by the formation of an active intermediate that undergoes subsequent cyclization and condensation steps to build the final heterocyclic product.
Structure Activity Relationship Sar and Rational Molecular Design of Quinazoline Scaffolds
Positional and Substituent Effects on Biological Activity
The structure-activity relationship of the quinazoline (B50416) core reveals that substitutions at various positions, particularly at the 2-, 4-, and 6-positions, significantly influence the compound's biological activity. nih.gov The presence of the phenyl group at the C-2 position and the methyl group at the C-6 position in 6-Methyl-2-phenylquinazoline are key determinants of its specific chemical properties and potential biological interactions.
C-2 Position: The substituent at this position plays a critical role in the molecule's interaction with target proteins. For instance, in anticancer applications targeting epidermal growth factor receptor (EGFR) kinase, an aryl group at the C-2 position can be crucial for activity. researchgate.net The phenyl group in this compound contributes to the molecule's lipophilicity and potential for π-π stacking interactions within a receptor's binding pocket.
C-4 Position: Modifications at the C-4 position have been extensively studied. The introduction of an anilino (phenylamino) group at C-4 is a well-established strategy for creating potent EGFR kinase inhibitors. nih.govnih.gov Further substitutions on this anilino moiety can fine-tune the compound's potency and selectivity. For example, small, flexible amine side chains at the C-4 position have been explored to enhance activity. nih.gov
C-6 Position: The C-6 position is a key site for modification to modulate potency and pharmacokinetic properties. Small electron-donating groups at the 6- and 7-positions are often beneficial for inhibitory activity. nih.gov In the context of antimicrobial agents, substitutions at the C-6 position, such as halogens or electron-rich groups, can promote antibacterial and anticancer activities. nih.gov However, some substitutions can be detrimental; for example, an iodo-group at C-6 was found to decrease antimicrobial activity in certain 2,4,6-trisubstituted quinazolines. nih.gov The methyl group in this compound, being an electron-donating group, is generally considered favorable for biological activity.
The following table summarizes the effects of various substituents on the biological activity of the quinazoline scaffold based on published research findings.
| Position | Substituent Type | Effect on Biological Activity | Example Activity | Reference |
| C-2 | Substituted Phenyl/Aryl | Often essential for activity, involved in key binding interactions. | Anticancer, Antimicrobial | nih.govresearchgate.net |
| C-4 | Anilino Group | Critical for EGFR kinase inhibition. | Anticancer (EGFR inhibitors) | nih.govnih.gov |
| C-4 | Decylamine Group | Beneficial for antimicrobial activity. | Antimicrobial | nih.gov |
| C-6 | Halogens, Electron-rich groups | Can promote activity. | Anticancer, Antimicrobial | nih.gov |
| C-6 | Iodo Group | Detrimental to activity. | Antimicrobial | nih.gov |
| C-6 | Alkyl-thiobenzothiazole | Enhances biological activity. | Anticancer | nih.gov |
| C-6, C-7 | Small Electron-donating groups | Generally beneficial for inhibitory activity. | Enzyme Inhibition | nih.gov |
Ligand-Based and Structure-Based Drug Design Principles
The development of novel quinazoline derivatives is guided by both ligand-based and structure-based drug design principles. These computational approaches help in understanding the key structural features required for biological activity and in designing more potent and selective molecules.
Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on analyzing the properties of a series of known active molecules to derive a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) equation. researchgate.net QSAR studies on quinazoline derivatives have successfully identified key molecular descriptors (e.g., electronic and steric parameters) that correlate with their biological activity. researchgate.net For example, a QSAR model developed for quinazolin-4(3H)-one derivatives as breast cancer inhibitors demonstrated a high correlation between the structural features and the inhibitory activity, which was then used to design new, more potent compounds. researchgate.net
Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based methods like molecular docking are employed. This technique predicts the preferred orientation and binding affinity of a ligand (like this compound) within the active site of a target protein. mdpi.com Docking studies have been instrumental in designing quinazoline-based inhibitors for various protein kinases, such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for designing molecules with improved binding affinity. For instance, the design of novel VEGFR-2 inhibitors was guided by aligning new quinazoline derivatives with the known pharmacophoric features of type II inhibitors within the kinase's active site. mdpi.com
Optimization Strategies for Lead Compound Development
Once a "lead compound" with promising but suboptimal activity is identified, lead optimization strategies are employed to enhance its drug-like properties. This process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key optimization strategies for the quinazoline scaffold include:
Substituent Modification: Extensive efforts have focused on modifying substituents at various positions of the quinazoline ring. For example, in the development of BET family inhibitors, replacing a dimethylisoxazole group at the 6-position with an N-methyl 3-methylpyridone moiety retained binding affinity while improving pharmacokinetic properties. nih.gov
Improving Pharmacokinetics: A common goal of lead optimization is to improve a compound's metabolic stability and solubility. In one study, incorporating a (2-hydroxyl-2-methylpropyl)pyrazole moiety at the 2-position of a quinazoline lead compound led to a marked improvement in its pharmacokinetic profile without compromising its potency. nih.gov
Multi-Targeting Agents: The complexity of diseases like cancer and Alzheimer's has driven the development of multi-targeting agents. Lead optimization strategies have been used to design single quinazoline-based molecules that can inhibit multiple targets simultaneously. nih.gov For instance, a lead optimization program for Alzheimer's disease treatment focused on designing quinazoline derivatives that could inhibit both human cholinesterases (hChE) and β-secretase (hBACE-1) enzymes. nih.gov
The following table illustrates an example of lead optimization, showing how structural modifications improved the properties of a quinazoline-based inhibitor.
| Compound | Modification from Lead | Potency (IC50) | Key Improvement | Reference |
| Lead Compound 8 | N/A | High | Initial Hit | nih.gov |
| Analog 19 | S-phenylmorpholine at C-4, (2-hydroxyl-2-methylpropyl)pyrazole at C-2 | Comparable to lead | Significantly improved PK profile | nih.gov |
| Analog 26 | Similar modifications as 19 | Comparable to lead | Balanced potency and ADME profile | nih.gov |
| Lead Compound AK-2 | Optimized substituents for multi-target activity | hAChE: < 1 µM, hBACE-1: < 1 µM | Good oral absorption, BBB permeation | nih.gov |
Through these iterative cycles of design, synthesis, and testing, researchers can refine the structure of lead compounds like this compound to develop candidates with superior therapeutic potential. nih.govresearchgate.net
Computational Chemistry and Cheminformatics Approaches in Quinazoline Research
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lums.ac.ir This method is routinely used in drug design to simulate the interaction between a small molecule (ligand), such as 6-Methyl-2-phenylquinazoline, and the binding site of a target protein. ukaazpublications.com
Protein-Ligand Binding Mode Elucidation (e.g., Kinases, Receptors)
A primary application of molecular docking is to elucidate the binding mode of a ligand within a protein's active site. For quinazoline (B50416) derivatives, common targets include protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. nih.gov A docking simulation of this compound into a kinase active site would predict the specific amino acid residues it interacts with.
These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (like the phenyl and methyl groups) and hydrophobic residues in the binding pocket.
Pi-Pi Stacking: Aromatic rings, such as the phenyl group on the quinazoline, can stack with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
The results of such a simulation provide a detailed 3D model of the complex, offering insights that can guide the design of more potent and selective inhibitors.
Interactive Table 1: Hypothetical Binding Interactions of this compound in a Kinase Active Site
This table illustrates the types of interactions that could be predicted from a molecular docking study. The specific residues and distances are representative examples for a typical kinase binding pocket.
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |
| ASP 594 | Hydrogen Bond | 2.9 | Quinazoline Nitrogen |
| CYS 532 | Pi-Sulfur | 3.5 | Phenyl Ring |
| PHE 583 | Pi-Pi Stacking | 4.2 | Phenyl Ring |
| LEU 465 | Hydrophobic | 3.8 | Methyl Group |
| VAL 473 | Hydrophobic | 4.0 | Quinazoline Ring |
Binding Affinity Predictions and Scoring
Beyond predicting the binding pose, docking algorithms employ scoring functions to estimate the binding affinity between the protein and the ligand. nih.gov This score, typically expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG). A more negative score indicates a stronger, more favorable interaction. These predictions are crucial for ranking potential drug candidates in virtual screening campaigns. arxiv.org
For instance, docking this compound against a panel of different protein kinases would yield a set of binding scores. These scores help prioritize which protein-ligand complexes are most promising for further experimental investigation. Studies on similar N,2-diphenylquinazolin-4-amine derivatives have reported binding energies in the range of -3.05 to -6.13 kcal/mol against DNA gyrase, while other quinazoline derivatives have shown binding energies of -5.3 to -6.7 kcal/mol against EGFR. nih.govlums.ac.ir
Interactive Table 2: Predicted Binding Affinities of this compound Against Various Kinase Targets
This table shows representative binding affinity scores that could be generated for this compound against different biological targets.
| Protein Target | PDB Code | Predicted Binding Affinity (kcal/mol) |
| EGFR Kinase | 1M17 | -6.5 |
| VEGFR-2 Kinase | 1YWN | -6.2 |
| B-Raf Kinase | 1UWH | -5.8 |
| DNA Gyrase B | 1KZN | -6.0 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule, independent of its biological target. nih.gov These methods are essential for understanding the intrinsic properties of this compound.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mui.ac.ir For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G*, are used to optimize the molecule's three-dimensional geometry and compute various electronic parameters. nih.govnih.gov These parameters help in understanding the molecule's stability and charge distribution.
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The HOMO energy level relates to a molecule's ability to donate electrons (nucleophilicity). youtube.compku.edu.cn
The LUMO energy level relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org From these energies, other chemical descriptors like hardness (η), softness (S), and electronegativity (χ) can be calculated to further characterize the molecule's reactivity profile. nih.gov
Interactive Table 3: Calculated Quantum Chemical Properties for this compound
This table presents hypothetical values for key electronic and reactivity descriptors derived from DFT and FMO analysis.
| Parameter | Symbol | Value | Unit |
| HOMO Energy | EHOMO | -5.35 | eV |
| LUMO Energy | ELUMO | -1.32 | eV |
| Energy Gap | ΔE | 4.03 | eV |
| Hardness | η | 2.015 | eV |
| Softness | S | 0.496 | eV-1 |
| Electronegativity | χ | 3.335 | eV |
Theoretical Prediction of Spectroscopic Signatures
Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. asianpubs.org DFT calculations can be used to compute the theoretical ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govasianpubs.org
For example, Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions responsible for UV-Vis absorption, predicting the maximum absorption wavelength (λmax). tandfonline.comacs.org Comparing these computationally predicted spectra with experimentally measured data serves as a powerful tool for structural verification and analysis. researchgate.net
Interactive Table 4: Comparison of Hypothetical Experimental and Theoretically Predicted Spectroscopic Data
| Spectroscopic Data | Experimental Value | Calculated Value |
| ¹H NMR (Methyl Protons) | 2.45 ppm | 2.41 ppm |
| ¹³C NMR (C=N Carbon) | 162.1 ppm | 161.5 ppm |
| IR Frequency (C=N Stretch) | 1615 cm-1 | 1622 cm-1 |
| UV-Vis λmax | 335 nm | 340 nm |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.org In the context of quinazoline research, MD simulations provide critical insights into the conformational stability of a ligand when bound to its biological target, such as a protein receptor. researchgate.netnih.gov By simulating the dynamic behavior of the ligand-receptor complex, researchers can assess the stability of the binding pose, identify key interactions, and understand the flexibility of both the ligand and the protein's binding pocket. researchgate.netnih.gov
Key parameters analyzed during MD simulations include:
Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. abap.co.in A stable RMSD value over the simulation time suggests that the ligand-receptor complex has reached equilibrium and the ligand is stably bound in the active site. researchgate.netabap.co.in
Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein. researchgate.net This helps in identifying flexible regions of the protein and understanding how the binding of a quinazoline derivative might affect the protein's dynamics. researchgate.net
Hydrogen Bond Analysis: Hydrogen bonds are crucial for the specificity and affinity of ligand-receptor interactions. nih.gov MD simulations allow for the monitoring of hydrogen bond formation and breakage over time, highlighting the most stable and significant hydrogen bonding interactions that anchor the ligand in the binding site. nih.gov
These analyses help confirm the stability of docking poses and provide a more accurate understanding of the binding thermodynamics, guiding the rational design of quinazoline derivatives with improved affinity and selectivity. nih.gov
Table 1: Summary of Molecular Dynamics (MD) Simulation Studies on Quinazoline Derivatives
| Quinazoline Derivative Class | Protein Target | Simulation Duration | Key Findings from Simulation | Reference |
|---|---|---|---|---|
| Quinazolinone Derivatives | VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | Not Specified | Analysis of RMSD and RMSF plots illustrated the structural stability and dynamic behavior of the ligand-receptor complexes. | researchgate.net |
| 6-Bromo quinazoline derivatives | EGFR (wild-type and mutated) | 100 ns | The simulation was used to assess the conformational stability of the enzyme-ligand complex and analyze hydrogen bond stability. | nih.gov |
| General Quinazoline Compounds | FtsZ protein and DNA Gyrase Subunit B (GyrB) | 5 ns | RMSD and RMSF analyses were used to evaluate the stability and binding interactions of the compounds with the target receptors. | abap.co.in |
| Quinazolinone Derivatives | Matrix metalloproteinase-13 (MMP-13) | 10 ns | MD simulations revealed enhanced hydrogen bonding interactions with key residues (Ser250 and Gly248) were pivotal for stability. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgmedcraveonline.com For quinazoline derivatives, QSAR models are instrumental in predicting the biological activities of newly designed or untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach saves significant time and resources in the drug discovery pipeline. nih.gov
QSAR studies involve generating molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—and correlating them with experimental activity data. jocpr.com Common types of QSAR models applied to quinazolines include:
2D-QSAR: These models use descriptors derived from the 2D representation of molecules, such as topological indices and molecular connectivity. nih.gov
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use descriptors related to the 3D structure of the molecules. nih.govtandfonline.com They analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules to build a predictive model. tandfonline.com
The robustness and predictive power of a QSAR model are evaluated using several statistical metrics, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (pred_r²). tandfonline.comfrontiersin.org A statistically significant QSAR model provides valuable insights into the structural features that are crucial for the biological activity of quinazoline derivatives, guiding lead optimization. frontiersin.orgnih.gov
Table 2: Examples of QSAR Studies on Quinazoline Derivatives
| Biological Target | QSAR Model Type | Key Statistical Parameters | Important Molecular Descriptors/Fields | Reference |
|---|---|---|---|---|
| DHFR (antimalarial) | 3D-QSAR (CoMFA, CoMSIA) | CoMSIA: q² = 0.584, r² = 0.816, pred_r² = 0.73 | Steric, electrostatic, hydrophobic, and H-bond acceptor fields were key for predicting activity. | tandfonline.com |
| EGFR (anticancer) | QSAR (Genetic algorithm-partial least-squares) | Not Specified | Constitutional, functional, chemical, and charge descriptors were significant for predicting activity. | nih.gov |
| FGFR4 (osteosarcoma) | 3D-QSAR | q² = 0.63, r² = 0.987 | Contour maps from the model provided ideas for designing new derivatives with improved activity. | frontiersin.org |
| MMP-13 (osteoarthritis) | 3D-QSAR (CoMFA, CoMSIA) | CoMSIA: q² = 0.704, r² = 0.992, pred_r² = 0.839 | Electrostatic, hydrophobic, and H-bond acceptor fields primarily influenced inhibitor activity. | nih.gov |
| erbB-2 (tyrosine kinase) | 2D-QSAR (Multiple Linear Regression) | r² = 0.956, q² = 0.915, pred_r² = 0.617 | Estate contribution descriptors (SaaOE-Index, SsCIE-index) were most important for predicting inhibitory activity. | nih.gov |
Virtual Screening and Library Design Methodologies
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com This approach significantly narrows down the number of candidates for experimental testing. mdpi.com For quinazoline research, VS is employed to discover novel derivatives with desired biological activities and to design focused libraries for synthesis. researchgate.netnih.gov
There are two main strategies for virtual screening:
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used to predict the binding conformation and affinity of compounds from a database within the target's active site. researchgate.net This method evaluates the complementarity between the ligand and the receptor. nih.gov
Ligand--Based Virtual Screening (LBVS): When the target's structure is unknown, but a set of active ligands is available, their common structural features can be used to create a model, such as a pharmacophore. mdpi.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to search compound databases for molecules that fit these criteria. mdpi.comnih.gov
The hits identified from virtual screening campaigns can serve as starting points for developing new series of quinazoline-based compounds. Furthermore, the insights gained from these studies are used to design combinatorial libraries of quinazoline derivatives with a higher probability of containing active compounds. researchgate.net
Table 3: Virtual Screening and Library Design Applications in Quinazoline Research
| Screening Approach | Biological Target | Database/Library Screened | Outcome/Key Findings | Reference |
|---|---|---|---|---|
| Ligand-based (3D-QSAR pharmacophore model) | Acetylcholinesterase (AChE) | ASINEX database | Identified three potent AChE inhibitors as potential candidates for Alzheimer's disease treatment. | nih.gov |
| Ligand-based (E-pharmacophore model) | EGFR | eMolecules database | Identified 19 virtual screening hits based on shape and chemical feature similarity. The hit VS1 was identified as a promising lead. | frontiersin.org |
| Structure-based (pharmacophore model and molecular docking) | Bromodomain-containing protein 9 (BRD9) | A virtual library of synthesizable 6-methylquinazolin-4(3H)-one derivatives | Led to the identification and synthesis of novel binders of BRD9. | researchgate.net |
Advanced Applications and Emerging Scientific Contributions
Applications in Plant Biology and Agricultural Science
The structural motif of 2-phenylquinazoline (B3120039) is central to a class of molecules that exhibit profound effects on plant physiology. While direct studies on 6-Methyl-2-phenylquinazoline are not extensively documented in publicly available research, the activities of closely related analogs provide a strong indication of its potential applications in agriculture and plant science.
Plant Growth Regulatory Effects
Research into phenylquinazoline derivatives has identified them as potent modulators of plant growth, particularly through their interaction with cytokinin signaling pathways. A notable example is the compound S-4893, a phenylquinazoline derivative that has been shown to act as a cytokinin antagonist. oup.comnih.gov This antagonistic activity leads to significant effects on plant morphology, most prominently in the promotion of root growth. oup.comnih.gov
Cytokinins are a class of plant hormones that promote cell division and have a wide range of effects on plant development. By inhibiting cytokinin action, compounds like S-4893 can stimulate the growth of seminal, crown, and lateral roots. nih.gov This enhanced root architecture can lead to improved nutrient and water uptake, suggesting that this compound, owing to its structural similarity, could be investigated as a root growth promoter in various agronomically important crops. nih.gov The targeted application of such compounds could lead to more robust and resilient plants, better equipped to handle environmental stresses.
Cytokinin Antagonism and Receptor Binding Mechanisms
The mechanism by which phenylquinazoline derivatives exert their plant growth regulatory effects is through the antagonism of cytokinin receptors. The compound S-4893, for instance, has been demonstrated to be a non-competitive inhibitor of the Arabidopsis cytokinin receptor CRE1/AHK4. oup.comnih.gov This means that it binds to the receptor at a site distinct from the natural cytokinin binding site, yet its binding event prevents the receptor from being activated.
This non-competitive inhibition is significant as it can provide a more stable and less easily overcome antagonism compared to competitive inhibitors. The specificity and mode of binding are influenced by the substitutions on the quinazoline (B50416) ring. While S-4893's exact structure is proprietary, the optimization of substituents at the 2 and 6 positions of the quinazoline ring was key to its potent antagonistic activity. oup.com This highlights the importance of the methyl group at the 6-position and the phenyl group at the 2-position in this compound for potential interaction with cytokinin receptors. The exploration of this compound could, therefore, contribute to a deeper understanding of cytokinin receptor binding and the development of a new generation of selective plant growth regulators. oup.comnih.gov
| Parameter | Effect of S-4893 | Organism | Reference |
|---|---|---|---|
| Cytokinin Signal Transduction in Yeast | Strong Inhibition (IC₅₀ = 0.50 μM) | Transformed Yeast | oup.com |
| Cytokinin-Induced Callus Formation | Antagonized | Arabidopsis | nih.gov |
| Cytokinin-Induced Inhibition of Root Elongation | Antagonized | Arabidopsis | nih.gov |
| Seminal, Crown, and Lateral Root Growth | Promoted | Rice | nih.gov |
Utilization as Biochemical Probes in Biological Systems
The quinazoline core is a versatile scaffold for the design of biochemical probes, which are essential tools for studying biological systems. These probes can be designed to interact with specific targets, such as proteins or nucleic acids, and often carry a reporter group, like a fluorophore, to allow for detection and visualization.
While the direct use of this compound as a biochemical probe is not yet widely reported, numerous studies on related quinazoline derivatives underscore its potential in this area. For example, 4-anilinoquinazoline (B1210976) scaffolds have been functionalized with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to create EPR (Electron Paramagnetic Resonance) bio-probes. nih.gov These probes have been used to study the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov
Furthermore, the 4-phenylquinazoline-2-carboxamide (B1254932) scaffold has been exploited to develop high-affinity fluorescent probes for the translocator protein (TSPO), which is a biomarker for neuroinflammation. unipi.it These probes allow for the visualization of TSPO at the mitochondrial level in glioma cells. unipi.it The amenability of the quinazoline structure to chemical modification suggests that this compound could serve as a valuable starting point for the synthesis of novel biochemical probes targeting a variety of biological molecules and pathways. The phenyl group at the 2-position and the methyl group at the 6-position could be further functionalized to introduce reporter groups or to modulate the binding affinity and selectivity for a target of interest.
Explorations in Material Science and Optoelectronic Devices
The rigid, planar structure and conjugated π-system of the quinazoline ring make it an attractive building block for organic electronic materials. Quinazoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices.
The photophysical properties of quinazoline derivatives, such as their absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the quinazoline core. The introduction of a phenyl group at the 2-position, as in this compound, can extend the π-conjugation, which typically leads to a red-shift in the absorption and emission spectra. The methyl group at the 6-position can also influence the electronic properties and the solid-state packing of the molecules, which are crucial factors for device performance.
Conclusion and Future Research Directions
Summary of Academic Contributions
The academic contributions of research surrounding 6-Methyl-2-phenylquinazoline are best understood in the context of the broader family of quinazoline (B50416) and quinazolinone derivatives. The core quinazoline structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a diverse range of therapeutic agents.
Research into quinazoline derivatives has made significant contributions to several key areas of pharmacology:
Anticancer Research : A substantial body of work has demonstrated the potent anticancer activities of quinazoline derivatives. These compounds have been shown to inhibit various targets, including epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the development of certain cancers. The substitution patterns on the quinazoline ring are critical for this activity.
Antimicrobial and Antifungal Development : Numerous studies have reported the efficacy of quinazoline derivatives against a wide range of bacterial and fungal strains. This has established the quinazoline core as a promising starting point for the development of new anti-infective agents.
Anti-inflammatory and Analgesic Properties : The quinazoline scaffold has been explored for its potential to yield compounds with significant anti-inflammatory and analgesic effects. Some derivatives have shown activity comparable to standard drugs like diclofenac and indomethacin (B1671933). nih.gov
Diverse Biological Activities : Beyond these areas, quinazoline derivatives have been investigated for a vast array of other pharmacological activities, including anticonvulsant, antidepressant, antimalarial, antiviral, and antioxidant properties. nih.govnih.govresearchgate.net This wide range of activities underscores the versatility of the quinazoline structure in drug discovery. nih.govnih.govresearchgate.net
While extensive research exists for the broader class, the specific academic contributions directly attributable to This compound are not well-documented in publicly available literature, which in itself is a significant finding. The primary contribution of this specific compound, therefore, lies in its potential as a novel chemical entity for future research, building upon the well-established importance of the substituted quinazoline framework.
Table 1: Investigated Biological Activities of the Quinazoline Scaffold
| Biological Activity | Therapeutic Area | Key Findings |
|---|---|---|
| Anticancer | Oncology | Inhibition of receptor tyrosine kinases like EGFR. mdpi.com |
| Antibacterial | Infectious Diseases | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. nih.govnih.gov |
| Antifungal | Infectious Diseases | Efficacy against various fungal strains. nih.govnih.govmdpi.com |
| Anti-inflammatory | Inflammation & Pain | Activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov |
| Anticonvulsant | Neurology | Potential for seizure control. nih.govnih.gov |
Identification of Knowledge Gaps and Future Research Priorities
The primary knowledge gap identified is the lack of specific, in-depth research on This compound . While the synthesis of related compounds has been described, detailed biological evaluation and structure-activity relationship (SAR) studies for this particular molecule are largely absent from the scientific literature. This presents a clear opportunity for future investigation.
Future research should be prioritized in the following areas:
Systematic Biological Screening : A comprehensive evaluation of the biological activities of this compound is the most critical next step. Based on the known properties of related quinazolines, priority screening should include:
Antiproliferative assays against a panel of human cancer cell lines to determine its potential as an anticancer agent.
Antimicrobial and antifungal assays to assess its efficacy against a broad spectrum of pathogens.
Anti-inflammatory and analgesic activity testing to explore its potential in treating inflammatory conditions.
Enzyme inhibition assays , particularly against kinases, which are common targets for quinazoline-based drugs.
Synthesis of Analogues and SAR Studies : To build a comprehensive understanding, a library of analogues of this compound should be synthesized. This would involve modifying the substitution pattern on both the quinazoline core and the phenyl ring. These studies would help to establish clear structure-activity relationships, identifying the key molecular features responsible for any observed biological activity.
Mechanism of Action Studies : For any significant biological activity identified, further research will be necessary to elucidate the underlying mechanism of action. This could involve techniques such as molecular docking to identify potential biological targets, and cellular assays to understand its effects on signaling pathways.
Physicochemical and Pharmacokinetic Profiling : There is a lack of available data on the fundamental physicochemical properties of this compound, such as its melting point, boiling point, and solubility. chemsynthesis.com Future work should include the determination of these properties, as well as an initial assessment of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) to evaluate its drug-like potential.
Table 2: Proposed Future Research Directions for this compound
| Research Area | Objective | Methodologies |
|---|---|---|
| Biological Screening | To identify and quantify the pharmacological activities of the compound. | In vitro cell-based assays (e.g., MTT for cancer, MIC for microbes), enzyme inhibition assays. |
| Medicinal Chemistry | To understand structure-activity relationships and optimize for potency and selectivity. | Synthesis of a chemical library of analogues, computational modeling. |
| Mechanistic Studies | To determine the molecular targets and pathways through which the compound exerts its effects. | Molecular docking, Western blotting, gene expression analysis. |
Q & A
Q. What are the standard synthetic routes for 6-Methyl-2-phenylquinazoline, and how do reaction conditions impact yield?
The synthesis of this compound typically involves cyclization or methylation reactions. For example, methylation of 2-phenylquinazoline-4-thione using "soft" (e.g., methyl iodide) or "hard" (dimethyl sulfate) agents can yield derivatives with varying regioselectivity . Reaction temperature, solvent polarity, and catalyst choice significantly influence yield. Microwave-assisted synthesis (e.g., using ammonium formate) is a high-yield alternative, reducing reaction time from hours to minutes .
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
High-performance liquid chromatography (HPLC) is widely used for purity assessment, especially in drug discovery contexts . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and liquid chromatography–mass spectrometry (LC-MS) provide structural confirmation, with LC-MS being critical for detecting trace impurities . Melting point analysis and elemental composition verification (C/H/N) are standard for validating synthetic products .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate cyclization.
- Microwave irradiation : Reduces side reactions and improves energy efficiency, achieving yields >85% in some quinazoline syntheses .
- Temperature gradients : Stepwise heating (e.g., 60°C to 120°C) minimizes decomposition of thermally sensitive intermediates .
Q. How do researchers address contradictions in reported biological activities of quinazoline derivatives?
Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. For example:
- Antibacterial activity : 2-(chloromethyl)-quinazoline derivatives show Gram-positive selectivity, but results vary with bacterial strain and substituent electronegativity .
- Anti-inflammatory activity : Substituents at the 6-position (e.g., methyl vs. halogen) modulate COX-2 inhibition efficacy, requiring dose-response assays and molecular docking to validate targets .
Methodological consistency (e.g., standardized MIC protocols) and meta-analyses of structure-activity data are critical .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in drug discovery?
SAR studies involve:
- Systematic substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position enhances kinase inhibition .
- Pharmacophore modeling : Identifying critical hydrogen-bonding sites (e.g., quinazoline N1 atom) for target binding .
- In silico screening : Molecular dynamics simulations predict binding affinity to receptors like EGFR .
- Biological validation : Dose-dependent assays (e.g., IC₅₀ measurements) correlate structural modifications with activity .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key challenges include:
- Purification bottlenecks : Column chromatography is inefficient for large batches; switching to recrystallization or flash distillation improves scalability .
- Byproduct management : Optimizing stoichiometry (e.g., 1.2:1 molar ratio of methylating agent to precursor) reduces unwanted side products .
- Regulatory compliance : Ensuring intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm for DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
